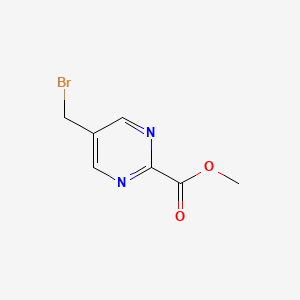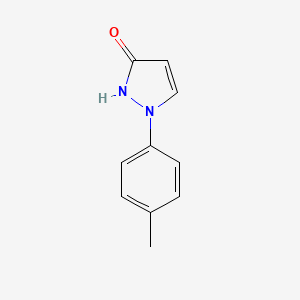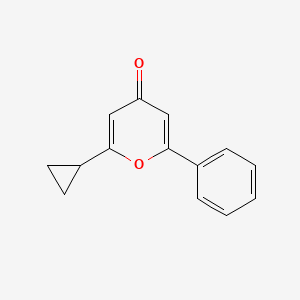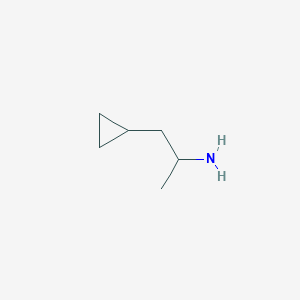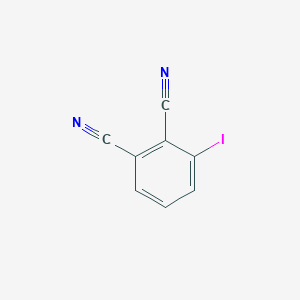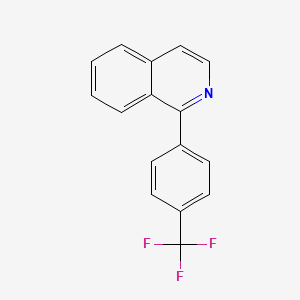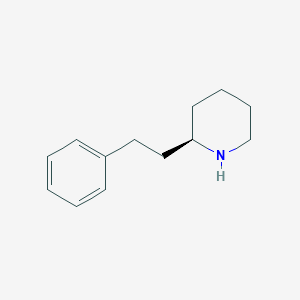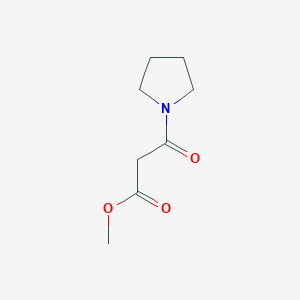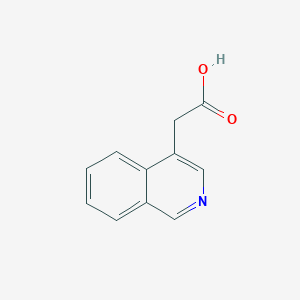
2-(Isoquinolin-4-yl)acetic acid
Overview
Description
2-(Isoquinolin-4-yl)acetic acid, also known as IQA, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of isoquinoline derivatives and has been found to possess various biological activities. In
Mechanism Of Action
The exact mechanism of action of 2-(Isoquinolin-4-yl)acetic acid is not fully understood. However, it has been proposed that 2-(Isoquinolin-4-yl)acetic acid exerts its biological effects by modulating various signaling pathways. 2-(Isoquinolin-4-yl)acetic acid has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant enzymes. In addition, 2-(Isoquinolin-4-yl)acetic acid has been shown to modulate the activity of various enzymes such as COX-2, iNOS, and AChE, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
2-(Isoquinolin-4-yl)acetic acid has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models of inflammation. It has also been found to scavenge free radicals and protect against oxidative stress-induced damage. In addition, 2-(Isoquinolin-4-yl)acetic acid has been shown to improve cognitive function and protect against neuronal damage in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
2-(Isoquinolin-4-yl)acetic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been found to possess various biological activities. However, there are also some limitations associated with 2-(Isoquinolin-4-yl)acetic acid. It has poor solubility in water, which limits its use in aqueous solutions. In addition, the exact mechanism of action of 2-(Isoquinolin-4-yl)acetic acid is not fully understood, which makes it difficult to design experiments to elucidate its biological effects.
Future Directions
There are several future directions for the study of 2-(Isoquinolin-4-yl)acetic acid. One direction is to explore its potential therapeutic applications in various diseases such as inflammatory bowel disease, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action and identify its molecular targets. In addition, the development of novel analogs of 2-(Isoquinolin-4-yl)acetic acid with improved solubility and potency could lead to the discovery of more effective therapeutic agents. Overall, the study of 2-(Isoquinolin-4-yl)acetic acid has the potential to lead to the development of novel therapeutics for various diseases.
Scientific Research Applications
2-(Isoquinolin-4-yl)acetic acid has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. 2-(Isoquinolin-4-yl)acetic acid has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to scavenge free radicals and protect against oxidative stress-induced damage. In addition, 2-(Isoquinolin-4-yl)acetic acid has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
properties
IUPAC Name |
2-isoquinolin-4-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDYWQBWFDTHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isoquinolin-4-yl)acetic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

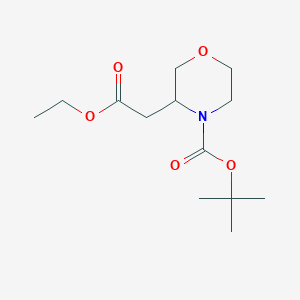
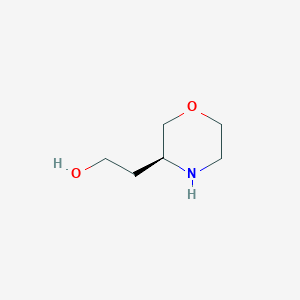
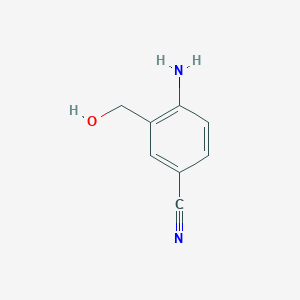
![8-[3,5-Bis(7,10-diphenylfluoranthen-8-yl)phenyl]-7,10-diphenylfluoranthene](/img/structure/B3283124.png)
